molecular formula C8H9ClF3N B2737684 (1S)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride CAS No. 2241107-67-3

(1S)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride

Cat. No.: B2737684
CAS No.: 2241107-67-3
M. Wt: 211.61
InChI Key: FASWEAMMCPQTRD-FJXQXJEOSA-N
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Description

(1S)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H11ClFN It is a chiral amine derivative, characterized by the presence of fluorine atoms on both the phenyl ring and the ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate fluorinated benzene derivative.

    Fluorination: Introduction of fluorine atoms into the benzene ring through electrophilic aromatic substitution.

    Amination: Conversion of the fluorinated benzene to the corresponding ethanamine derivative via nucleophilic substitution.

    Resolution: Separation of the enantiomers to obtain the (1S)-isomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the fluorinated phenyl ring can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

(1S)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Fluorophenyl)ethanamine hydrochloride
  • (S)-1-(4-Fluorophenyl)ethanamine hydrochloride
  • (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride

Uniqueness

(1S)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride is unique due to the presence of two fluorine atoms on the ethanamine moiety, which significantly influences its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substitution patterns or lack the chiral center.

Properties

IUPAC Name

(1S)-2,2-difluoro-1-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASWEAMMCPQTRD-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241107-67-3
Record name (S)-2,2-difluoro-1-(4-fluorophenyl)ethanamine hydrochloride
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